Terbium-149 - 15065-93-7

Terbium-149

Catalog Number: EVT-1542711
CAS Number: 15065-93-7
Molecular Formula: T
Molecular Weight: 148.92325 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terbium-149 is a radioisotope of terbium, a rare earth element classified under the lanthanides. It is notable for its applications in nuclear medicine, particularly in targeted alpha therapy due to its decay properties. Terbium-149 has a half-life of approximately 4.1 hours and decays primarily by emitting alpha particles, making it a candidate for therapeutic applications aimed at cancer treatment. Its production and purification have garnered significant attention in recent research, focusing on improving yield and quality for medical use.

Source and Classification

Terbium-149 is classified as a radionuclide, specifically an alpha-emitting radioisotope. It is produced through various nuclear reactions, predominantly via proton-induced spallation of tantalum targets or heavy ion bombardment of neodymium oxide. The primary sources for its production include facilities like CERN's Isotope Separation On-Line (ISOLDE) and cyclotrons such as the U-200 cyclotron at the Joint Institute for Nuclear Research.

Synthesis Analysis

Methods and Technical Details

The synthesis of terbium-149 typically involves high-energy proton irradiation of tantalum targets. In this process, protons with energies around 1.4 GeV are directed at tantalum, resulting in spallation reactions that produce various isotopes, including terbium-149. The spallation products are then ionized using resonant laser ionization techniques to enhance the extraction efficiency of the desired isotope.

A common method employed for the purification of terbium-149 involves cation exchange chromatography. This technique separates terbium from other lanthanides and impurities based on their charge properties. The purification process can involve multiple steps, including elution with specific chemical agents such as α-hydroxyisobutyric acid to achieve high radiochemical purity necessary for medical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of terbium-149 is similar to that of other terbium isotopes, characterized by its coordination chemistry with various ligands. As a member of the lanthanide series, terbium typically forms complexes with chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), which facilitate its use in radiopharmaceuticals. The coordination number is usually six or eight, depending on the ligand structure used.

Data regarding the nuclear properties of terbium-149 indicate that it has a mass number of 149 and an atomic number of 65. Its decay mode primarily involves alpha emission, which is crucial for its application in targeted therapies .

Chemical Reactions Analysis

Reactions and Technical Details

Terbium-149 participates in several chemical reactions typical of lanthanides. In the context of radiopharmaceutical applications, it can form stable complexes with bifunctional chelators. One significant reaction involves the labeling of targeting molecules (such as folate conjugates) with terbium-149 for use in cancer therapies. This labeling process generally requires careful control over pH and temperature conditions to ensure optimal binding efficiency .

The stability of these complexes in biological systems is critical; hence studies often assess their behavior in blood plasma to confirm their suitability for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for terbium-149 in targeted alpha therapy involves its selective accumulation in cancer cells through receptor-mediated uptake. Once localized within cancerous tissues, the alpha particles emitted during its decay induce cytotoxic effects on nearby cells due to high linear energy transfer. This property allows for effective destruction of malignant cells while minimizing damage to surrounding healthy tissue.

Research indicates that when conjugated to targeting agents like folate or other tumor-specific ligands, terbium-149 can significantly enhance therapeutic efficacy by ensuring localized delivery of radiation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Terbium-149 exhibits typical physical properties associated with lanthanides, such as high density and metallic luster. Its chemical behavior is characterized by its ability to form stable complexes with various ligands due to its oxidation state (+3 being the most common).

Key properties include:

  • Half-life: Approximately 4.1 hours
  • Decay mode: Alpha emission
  • Radiation energy: Emission includes alpha particles and gamma radiation at specific energies conducive for imaging .

The stability and reactivity profile make it suitable for incorporation into various pharmaceutical formulations.

Applications

Scientific Uses

Terbium-149 has promising applications in nuclear medicine, particularly:

  • Targeted Alpha Therapy: Used for treating cancers by delivering localized radiation.
  • Theranostics: Its unique decay properties allow it to be used both for imaging (via positron emission tomography) and therapeutic purposes.
  • Research Applications: Ongoing studies explore its potential in combination therapies and as part of radiopharmaceutical development aimed at improving cancer treatment outcomes.
Introduction to Terbium-149

Historical Context and Discovery of Terbium-149

Terbium-149 (¹⁴⁹Tb) emerged as a medically relevant radionuclide in the late 1990s, coinciding with advancements in targeted alpha therapy (TAT). Initial production attempts involved proton irradiation of natural gadolinium oxide at 65 MeV, but this method yielded limited radionuclidic purity (<65%) due to co-production of neighboring terbium isotopes [4]. A significant breakthrough came with the development of spallation-based approaches coupled with mass separation. The Isotope Separation On-Line (ISOL) technique at CERN-ISOLDE (Geneva) proved revolutionary, utilizing 1.4 GeV proton irradiation of tantalum targets at temperatures exceeding 2100°C to release spallation products. Subsequent resonant laser ionization (RILIS) and magnetic mass separation enabled the isolation of mass 149 isobars, primarily originating from the decay of dysprosium-149 (T₁/₂ = 4 min), implanted onto zinc-coated foils [4] [8]. This method, enhanced by radiochemical purification using cation-exchange and extraction chromatography, achieved ¹⁴⁹Tb with activities up to 260 MBq and radionuclidic purity exceeding 99%, making preclinical studies feasible [4]. These innovations positioned ¹⁴⁹Tb as a viable candidate for nuclear medicine despite persistent challenges in large-scale production.

Table 1: Key Decay Properties of Terbium-149

PropertyValueSignificance
Half-life (T₁/₂)4.12 hoursCompatible with pharmacokinetics of biologics
Primary Decay ModesElectron Capture (EC, 76.2%), Alpha (16.7%), Positron (β⁺, 7.1%)Enables therapy and PET imaging
Alpha Energy (Eα)3.967 MeVHigh LET (140-142 keV/μm) for potent cell kill
Positron Energy (Eβ⁺,av)0.730 MeVAllows post-therapy PET monitoring
Principal Gamma Rays165.0 keV (26.4%), 352.2 keV (29.4%)Suitable for SPECT imaging if required

Role of Terbium-149 in Nuclear Medicine and Theranostics

¹⁴⁹Tb holds a unique position in theranostic nuclear medicine due to its dual therapeutic and diagnostic capabilities. As an alpha-particle emitter, it delivers highly localized radiation with a linear energy transfer (LET) of 140-142 keV/μm and a short path length of 25-28 μm in tissue. This causes dense ionization tracks and irreparable DNA double-strand breaks, making it ideal for eliminating micrometastases and single cancer cells while sparing healthy tissue [1] [4]. Crucially, unlike actinium-225 (²²⁵Ac), ¹⁴⁹Tb decays to daughter nuclides (gadolinium-149 → europium-149 → samarium-149) with negligible alpha emission (<0.001%), minimizing off-target toxicity from recoiling daughters [4] [8]. Its partial positron emission (7.1%) enables real-time positron emission tomography (PET) imaging, allowing clinicians to visualize biodistribution and confirm tumor targeting during therapy—a concept termed "self-theranostics" [4] [6]. Preclinical validation includes successful radiolabeling of DOTATATE, PSMA-617, and rituximab, demonstrating high tumor uptake in models of neuroendocrine tumors, prostate cancer, and leukemia [4] [6].

Comparative Analysis of Terbium Isotopes in Medical Applications

The terbium isotopic quartet (¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, ¹⁶¹Tb) exemplifies the "matched-pair" theranostic paradigm, leveraging identical chemical properties for consistent pharmacokinetics across diagnosis and therapy [2] [5] [10].

  • Diagnostic Counterparts:
  • ¹⁵²Tb (T₁/₂=17.5 h) is optimized for PET with a 20.3% positron branching ratio.
  • ¹⁵⁵Tb (T₁/₂=5.23 d) emits low-energy gamma rays (86.6 keV, 32.0%) ideal for SPECT imaging with lower patient radiation burden than ¹¹¹In [1] [10].

  • Therapeutic Counterparts:

  • ¹⁶¹Tb (T₁/₂=6.96 d) is a β⁻ emitter (Eβ⁻,av=0.154 MeV) comparable to ¹⁷⁷Lu but with co-emission of Auger/conversion electrons. These short-range electrons (path length <1 μm) enhance cytotoxicity in minimal residual disease, offering superior efficacy over ¹⁷⁷Lu for small cell clusters [6] [10].

  • ¹⁴⁹Tb's Distinct Niche:Among these, ¹⁴⁹Tb is the only alpha emitter and the only isotope with inherent theranostic capability (therapy + PET). While ¹⁶¹Tb is reactor-produced (via ¹⁶⁰Gd(n,γ)¹⁶¹Gd→¹⁶¹Tb) and nearing clinical use, ¹⁴⁹Tb remains constrained by production complexity. Its application is reserved for scenarios demanding high-LET radiation against microscopic disease, contrasting with ¹⁶¹Tb's suitability for heterogeneous tumors [1] [10].

Table 2: Comparative Profile of Clinically Relevant Terbium Isotopes

IsotopeHalf-LifePrimary Decay Mode(s)Key EmissionsPrimary Medical ApplicationProduction Method
¹⁴⁹Tb4.12 hα (16.7%), EC (76.2%), β⁺ (7.1%)α (3.97 MeV), β⁺ (0.73 MeV)Targeted Alpha Therapy + PET ImagingSpallation (Ta/p, 1.4 GeV) + ISOL
¹⁵²Tb17.5 hβ⁺ (20.3%), EC (79.7%)β⁺ (1.14 MeV), γ (344 keV)PET ImagingEu/p or Gd/p (Cyclotron)
¹⁵⁵Tb5.23 dEC (100%)γ (86.6 keV, 105.3 keV)SPECT Imaging¹⁵⁵Gd(p,n) or ¹⁵⁶Dy(p,2n)
¹⁶¹Tb6.96 dβ⁻ (100%)β⁻ (0.154 MeV), Auger e⁻Radiotherapy (β⁻ + Auger)¹⁶⁰Gd(n,γ)¹⁶¹Gd→¹⁶¹Tb (Reactor)

Properties

CAS Number

15065-93-7

Product Name

Terbium-149

IUPAC Name

terbium-149

Molecular Formula

T

Molecular Weight

148.92325 g/mol

InChI

InChI=1S/Tb/i1-10

InChI Key

GZCRRIHWUXGPOV-CBESVEIWSA-N

SMILES

[Tb]

Synonyms

149Tb radioisotope
Tb-149 radioisotope
Terbium-149

Canonical SMILES

[Tb]

Isomeric SMILES

[149Tb]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.